(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a piperazine ring. Pyrazoles and pyrimidines are both nitrogen-containing heterocycles and are often found in biologically active compounds . Piperidine and piperazine rings are common in medicinal chemistry and are found in many pharmaceutical drugs.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures and functional groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of various functional groups could make it susceptible to a variety of chemical reactions. For example, the pyrazole and pyrimidine rings might undergo reactions at the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of reactive groups .
Mechanism of Action
Target of Action
For instance, pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDKs 1, 2, and 9 . Piperazine derivatives have been associated with the H4 receptor, which is responsible for histamine-induced chemotaxis .
Mode of Action
For instance, pyrazole derivatives have been shown to inhibit CDKs, thereby potentially affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdks by similar compounds can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis . Furthermore, interaction with the H4 receptor can influence immune response pathways .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to cell cycle arrest and apoptosis through the inhibition of cdks . Additionally, it may modulate immune responses through interaction with the H4 receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3S/c1-29(27,28)24-10-8-22(9-11-24)18(26)15-4-2-6-23(13-15)16-12-17(20-14-19-16)25-7-3-5-21-25/h3,5,7,12,14-15H,2,4,6,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHQVWKEBMDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.